

Technical Guide: 3-(Boc-amino)-3-methyl-1-butanol (CAS 167216-22-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Boc-amino)-3-methyl-1-butanol

Cat. No.: B071072

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)-3-methyl-1-butanol, with CAS number 167216-22-0, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine and a primary alcohol, making it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a representative synthetic application, and safety information.

The primary utility of **3-(Boc-amino)-3-methyl-1-butanol** lies in its role as a precursor in the synthesis of pharmacologically active compounds. Notably, it has been identified as a key intermediate in the preparation of C-terminal sulfonamide analogs of NN703, a potent growth hormone secretagogue. The Boc protecting group allows for selective reactions at other functional groups within a molecule, and its straightforward removal under acidic conditions provides a versatile tool in multi-step synthetic pathways.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **3-(Boc-amino)-3-methyl-1-butanol**.

Identifier	Value
CAS Number	167216-22-0 [1] [2] [3] [4]
IUPAC Name	tert-butyl (4-hydroxy-2-methylbutan-2-yl)carbamate [1]
Molecular Formula	C ₁₀ H ₂₁ NO ₃ [1]
Molecular Weight	203.28 g/mol [1] [2]
SMILES	CC(C)(NC(=O)OC(C)(C)C)CCO [1]
InChI Key	QHSUFODBDZQCHO-UHFFFAOYSA-N [2]
Property	Value
Physical Form	Liquid or Solid or Semi-solid or lump [3]
Purity	≥95% [1] [3]
Topological Polar Surface Area (TPSA)	58.56 Å ² [1]
logP	1.6721 [1]
Hydrogen Bond Acceptors	3 [1]
Hydrogen Bond Donors	2 [1]
Rotatable Bonds	3 [1]

Synthetic Utility and Experimental Protocol

As an intermediate, **3-(Boc-amino)-3-methyl-1-butanol** is primarily utilized in coupling reactions to build larger molecules. The Boc-protected amine is stable under a variety of reaction conditions, allowing for modification of the terminal hydroxyl group. Subsequently, the Boc group can be removed to liberate the amine for further functionalization.

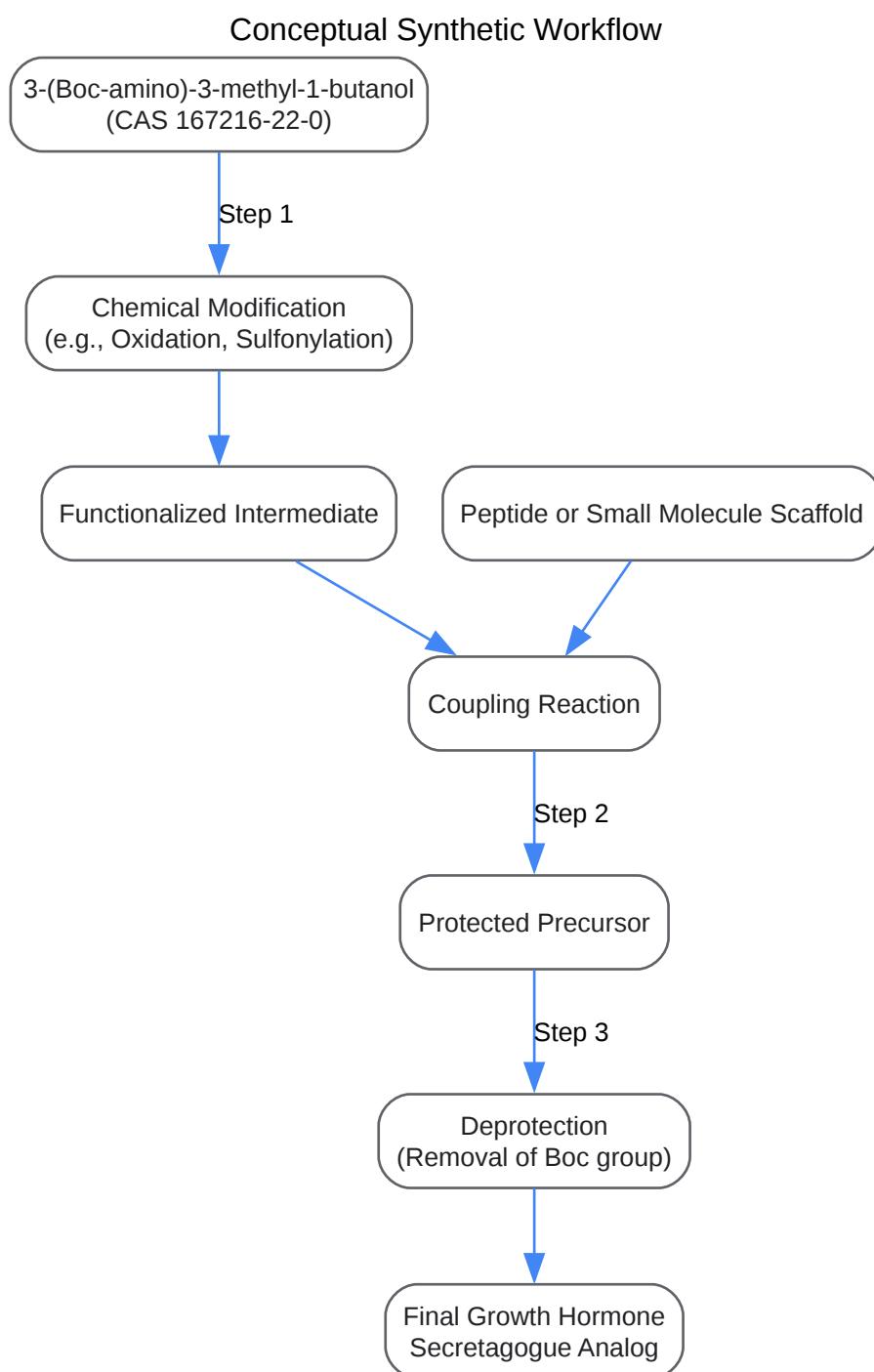
Representative Experimental Protocol: Oxidation of the Primary Alcohol to an Aldehyde

This protocol describes a general method for the oxidation of a Boc-protected amino alcohol to the corresponding aldehyde, a common transformation in organic synthesis. This is a representative procedure and may require optimization for specific applications.

Materials:

- **3-(Boc-amino)-3-methyl-1-butanol**
- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), saturated aqueous solution
- Brine
- Magnesium sulfate (MgSO_4), anhydrous
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:


- To a solution of **3-(Boc-amino)-3-methyl-1-butanol** (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
- Stir vigorously for 15-20 minutes until the layers are clear.

- Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired aldehyde.

Role in the Synthesis of Growth Hormone Secretagogues

The primary documented application of **3-(Boc-amino)-3-methyl-1-butanol** is in the synthesis of analogs of the growth hormone secretagogue NN703. Growth hormone secretagogues are compounds that stimulate the release of growth hormone from the pituitary gland. They are of therapeutic interest for treating growth hormone deficiencies and other related conditions.

The following diagram illustrates the conceptual workflow of how an intermediate like **3-(Boc-amino)-3-methyl-1-butanol** is incorporated into a larger, pharmacologically active molecule.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from intermediate to final product.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for CAS 167216-22-0 is not readily available in public databases, general safety precautions for Boc-protected amino alcohols should be followed. Based on data for structurally similar compounds, the following information can be inferred. Users should always consult a specific SDS from the supplier before handling.

Hazard Category	Description
Acute Toxicity	May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation	May cause skin irritation.
Eye Damage/Irritation	May cause serious eye irritation.
Respiratory Sensitization	May cause respiratory irritation.

Handling Recommendations:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Conclusion

3-(Boc-amino)-3-methyl-1-butanol is a valuable synthetic intermediate with a clear application in the field of medicinal chemistry, particularly in the development of growth hormone secretagogues. Its bifunctional nature, combined with the stability and reliable deprotection of the Boc group, makes it a useful tool for the construction of complex molecular architectures. While it does not possess inherent biological activity, its role as a building block is critical for the synthesis of potentially therapeutic agents. Researchers and drug

development professionals can leverage the information in this guide for the safe and effective use of this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 3-(Boc-amino)-3-methyl-1-butanol | 167216-22-0 [sigmaaldrich.com]
- 3. 3-(Boc-amino)-3-methyl-1-butanol | 167216-22-0 [sigmaaldrich.com]
- 4. 3-(Boc-amino)-3-methyl-1-butanol | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Technical Guide: 3-(Boc-amino)-3-methyl-1-butanol (CAS 167216-22-0)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b071072#cas-number-167216-22-0-properties\]](https://www.benchchem.com/product/b071072#cas-number-167216-22-0-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com